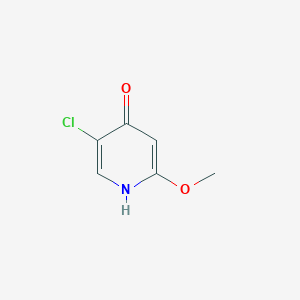

5-Chloro-4-hydroxy-2-methoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “5-Chloro-4-hydroxy-2-methoxypyridine” would consist of a six-membered aromatic ring (the pyridine) with the aforementioned substitutions. The presence of the nitrogen in the ring gives the compound its aromatic properties .Chemical Reactions Analysis

As a pyridine derivative, “this compound” could potentially undergo a variety of chemical reactions. The chlorine atom could be replaced in a nucleophilic aromatic substitution reaction . The hydroxy and methoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure and the conditions under consideration .Scientific Research Applications

Chlorogenic Acid and Nutraceutical Applications

Research on Chlorogenic Acid, a compound with a different structure but sharing some functional group characteristics (hydroxy and methoxy groups) with 5-Chloro-4-hydroxy-2-methoxypyridine, reveals its role as both a food additive and a nutraceutical. It has shown promise in treating metabolic syndrome due to its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Chlorogenic Acid also possesses antimicrobial properties against a wide range of organisms, which could be relevant for the food industry (Jesús Santana-Gálvez et al., 2017).

Environmental Estrogens and Methoxychlor

Methoxychlor, a chlorinated hydrocarbon pesticide, serves as a model for studying environmental estrogens. Its metabolism produces HPTE, the active estrogenic form, demonstrating the significance of understanding metabolic pathways and environmental impacts of chlorinated and methoxylated compounds (A. Cummings, 1997).

HMF from Biomass

5-Hydroxymethylfurfural (HMF), derived from plant biomass, highlights the potential for utilizing specific functionalized pyridines in sustainable chemistry. HMF and its derivatives, including those with methoxy groups, are seen as alternatives for non-renewable hydrocarbon sources, indicating a pathway for the application of this compound in green chemistry (V. M. Chernyshev et al., 2017).

Hydroxypyridinone Complexes with Aluminium

Studies on hydroxypyridinones, including their interactions with aluminum, suggest applications in medical uses such as efficient chelators. This could imply potential research directions for this compound in metal chelation or coordination chemistry (M. A. Santos, 2002).

Mechanism of Action

Target of Action

It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Pyridine derivatives can act as ligands, forming complexes with metal ions, which can influence their interaction with biological targets . The hydroxy and methoxy groups in the compound may also play a role in its interaction with its targets .

Biochemical Pathways

Pyridine derivatives are known to be involved in various biochemical processes, including enzymatic reactions and signal transduction .

Result of Action

The compound’s interactions with its targets can lead to changes in cellular processes, potentially influencing cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-hydroxy-2-methoxypyridine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-2-methoxy-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRXQMRKJKJLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2823168.png)

![N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2823172.png)

![1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2823173.png)

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823180.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2823181.png)

![5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823182.png)